N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide
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Overview
Description
N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with nitro, phenylethenyl, and phenylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: Introduction of the nitro, phenylethenyl, and phenylamino groups onto the pyrimidine ring through electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and pyrimidine rings can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known therapeutic agent used to treat leukemia, which also contains a pyrimidine ring.
2-Aminopyrimidine Derivatives: These compounds have shown antitrypanosomal and antiplasmodial activities.
Uniqueness
N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H24N6O3 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[4-[[4-(N-methylanilino)-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C27H24N6O3/c1-19(34)28-21-14-16-22(17-15-21)29-27-30-24(18-13-20-9-5-3-6-10-20)25(33(35)36)26(31-27)32(2)23-11-7-4-8-12-23/h3-18H,1-2H3,(H,28,34)(H,29,30,31)/b18-13+ |
InChI Key |
XUVPDIJWEMGJHX-QGOAFFKASA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N(C)C3=CC=CC=C3)[N+](=O)[O-])/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N(C)C3=CC=CC=C3)[N+](=O)[O-])C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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